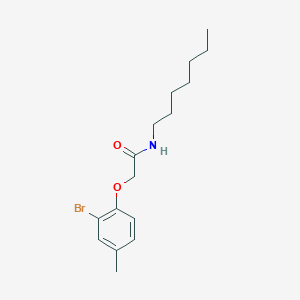![molecular formula C22H26N2O4 B322590 4-methoxy-N-[2-[(4-methoxybenzoyl)amino]cyclohexyl]benzamide](/img/structure/B322590.png)
4-methoxy-N-[2-[(4-methoxybenzoyl)amino]cyclohexyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N-[2-[(4-methoxybenzoyl)amino]cyclohexyl]benzamide is a complex organic compound with the molecular formula C22H26N2O4
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[2-[(4-methoxybenzoyl)amino]cyclohexyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 4-methoxybenzoyl chloride: This can be achieved by reacting 4-methoxybenzoic acid with thionyl chloride.
Amidation Reaction: The 4-methoxybenzoyl chloride is then reacted with 2-amino-cyclohexanol to form the intermediate 4-methoxy-N-(2-hydroxycyclohexyl)benzamide.
Methoxylation: The intermediate is further reacted with methoxybenzoyl chloride to introduce the second methoxybenzoyl group, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-methoxy-N-[2-[(4-methoxybenzoyl)amino]cyclohexyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzamide functionalities can be reduced to amines under suitable conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzamides with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-methoxy-N-[2-[(4-methoxybenzoyl)amino]cyclohexyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-methoxy-N-[2-[(4-methoxybenzoyl)amino]cyclohexyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-methoxy-N-(4-{4-[(4-methoxybenzoyl)amino]benzyl}phenyl)benzamide
- 2-methoxy-N-(4-{4-[(2-methoxybenzoyl)amino]phenoxy}phenyl)benzamide
- 3-methoxy-N-[4-(3-{4-[(3-methoxybenzoyl)amino]phenoxy}phenoxy)phenyl]benzamide
Uniqueness
4-methoxy-N-[2-[(4-methoxybenzoyl)amino]cyclohexyl]benzamide is unique due to its specific structural features, such as the presence of cyclohexyl and methoxybenzoyl groups, which contribute to its distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C22H26N2O4 |
|---|---|
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
4-methoxy-N-[2-[(4-methoxybenzoyl)amino]cyclohexyl]benzamide |
InChI |
InChI=1S/C22H26N2O4/c1-27-17-11-7-15(8-12-17)21(25)23-19-5-3-4-6-20(19)24-22(26)16-9-13-18(28-2)14-10-16/h7-14,19-20H,3-6H2,1-2H3,(H,23,25)(H,24,26) |
InChI-Schlüssel |
OWAJCEHJZKADDI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2CCCCC2NC(=O)C3=CC=C(C=C3)OC |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)NC2CCCCC2NC(=O)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-METHYL-N-(4-{9-[4-(4-METHYLBENZAMIDO)PHENYL]FLUOREN-9-YL}PHENYL)BENZAMIDE](/img/structure/B322510.png)
![3-methyl-N-[4-(9-{4-[(3-methylbenzoyl)amino]phenyl}-9H-fluoren-9-yl)phenyl]benzamide](/img/structure/B322512.png)
![9,9-Bis[4-[(2-thienylmethylene)amino]phenyl]-9H-fluorene](/img/structure/B322515.png)
![4-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazino}-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B322517.png)
![N-[4-({2-[(2-bromo-4-methylphenoxy)acetyl]hydrazino}carbonyl)phenyl]-2-methylbenzamide](/img/structure/B322518.png)
![N-[4-({2-[(2-bromo-4-methylphenoxy)acetyl]hydrazino}carbonyl)phenyl]-3-methylbenzamide](/img/structure/B322519.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B322524.png)
![2-(2-bromo-4-methylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B322526.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B322528.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide](/img/structure/B322529.png)

![N-[4-(1-azepanylsulfonyl)phenyl]-2-(2-bromo-4-methylphenoxy)acetamide](/img/structure/B322531.png)
![2-(2-bromo-4-methylphenoxy)-N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B322532.png)
![Methyl 2-{[(2-bromo-4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B322533.png)
